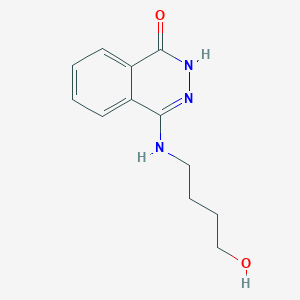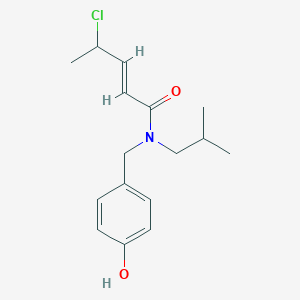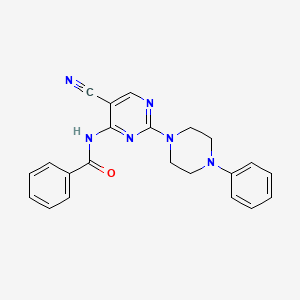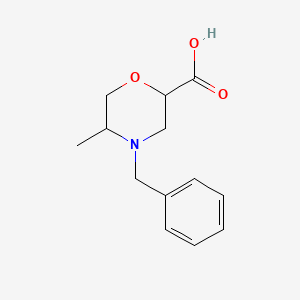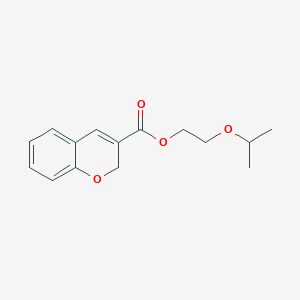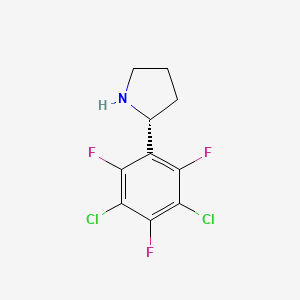
(R)-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoroaniline and ®-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts and solvents is carefully controlled to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may have potential as a pharmaceutical agent due to its structural features and biological activity.
Industry: It can be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the phenyl ring can enhance binding affinity and selectivity. The pyrrolidine ring may interact with active sites of enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(3,5-Dichlorophenyl)pyrrolidine: Lacks the trifluoromethyl groups, which may affect its biological activity and chemical reactivity.
®-2-(2,4,6-Trifluorophenyl)pyrrolidine: Lacks the dichloro groups, which may influence its binding affinity and selectivity.
Uniqueness
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine is unique due to the presence of both dichloro and trifluoromethyl groups in the phenyl ring. This combination of substituents can enhance its chemical stability, biological activity, and binding affinity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H8Cl2F3N |
|---|---|
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
(2R)-2-(3,5-dichloro-2,4,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H8Cl2F3N/c11-6-8(13)5(4-2-1-3-16-4)9(14)7(12)10(6)15/h4,16H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
AQKVFNLITALIST-SCSAIBSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)Cl)F)Cl)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C(=C(C(=C2F)Cl)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


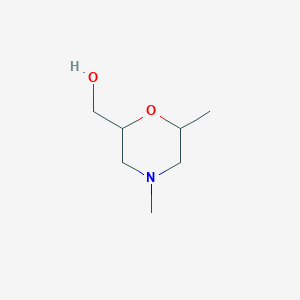
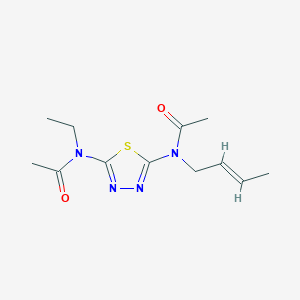
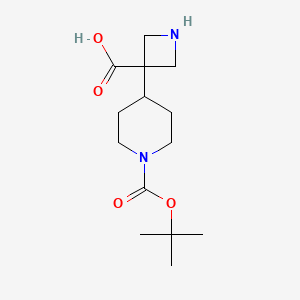

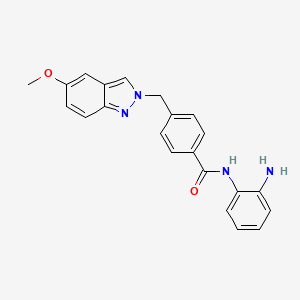
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide](/img/structure/B12929662.png)
![Ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12929669.png)
